molecular formula C13H10N2O6S B1197824 4-Nitrophenyl 4-sulfamylbenzoate CAS No. 57230-00-9

4-Nitrophenyl 4-sulfamylbenzoate

Cat. No.: B1197824
CAS No.: 57230-00-9
M. Wt: 322.3 g/mol
InChI Key: FACADJXYQYTLAC-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-sulfamylbenzoate is a benzoate ester derivative featuring a 4-nitrophenyl group esterified to a 4-sulfamyl-substituted benzoic acid. The sulfamyl group (-SO₂NH₂) at the para position of the benzene ring confers unique chemical and biological properties, while the 4-nitrophenyl moiety enhances reactivity, particularly in hydrolysis and nucleophilic substitution reactions.

Properties

CAS No.

57230-00-9

Molecular Formula

C13H10N2O6S

Molecular Weight

322.3 g/mol

IUPAC Name

(4-nitrophenyl) 4-sulfamoylbenzoate

InChI

InChI=1S/C13H10N2O6S/c14-22(19,20)12-7-1-9(2-8-12)13(16)21-11-5-3-10(4-6-11)15(17)18/h1-8H,(H2,14,19,20)

InChI Key

FACADJXYQYTLAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Other CAS No.

57230-00-9

Synonyms

4-nitrophenyl 4-sulfamylbenzoate
4-nitrophenyl p-sulfamylbenzoate
p-nitrophenyl p-sulfamylbenzoate
para-nitrophenyl p-sulfamylbenzoate

Origin of Product

United States

Comparison with Similar Compounds

Thiadiazole Derivatives ()

Compounds such as 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () share the 4-nitrophenyl group but incorporate a thiadiazole ring. These derivatives are synthesized via ring closure reactions using 4-nitrophenyl isothiocyanate and carbon disulfide, yielding heterocyclic structures with moderate to high yields (65–89%) and melting points ranging from 160–220°C . In contrast, 4-nitrophenyl 4-sulfamylbenzoate likely requires esterification between 4-sulfamylbenzoic acid and 4-nitrophenol, a process analogous to the synthesis of sulfonate esters in .

Sulfonate Esters ()

Compounds like 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate (4c) and ethyl 4-(tosyloxy)benzoate (4e) illustrate the diversity of benzoate esters. Their synthesis involves reacting phenolic derivatives with sulfonyl chlorides or tosyl imides under basic conditions. For example, 4e was synthesized via esterification of ethyl 4-hydroxybenzoate with tosyl imide, confirmed by ¹H NMR (δ 8.02–7.25 ppm for aromatic protons) . A key distinction lies in the sulfamyl (-SO₂NH₂) vs. sulfonyl (-SO₂R) groups, where the former may enhance hydrogen-bonding interactions and solubility in polar solvents.

Reactivity and Stability

4-Nitrophenyl Boronic Acid ()

4-Nitrophenyl boronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at pH 11. Its pinacol ester derivative reacts more slowly, highlighting the influence of steric hindrance on reactivity . By analogy, this compound may exhibit pH-dependent hydrolysis due to the electron-withdrawing nitro group, though the sulfamyl moiety could stabilize the intermediate through resonance or hydrogen bonding.

Sulfonamide Derivatives ()

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide demonstrates the bioactivity of sulfonamide groups, often exploited in drug design for enzyme inhibition (e.g., carbonic anhydrase). The sulfamyl group in this compound may similarly confer biological activity, though its ester linkage could alter membrane permeability compared to sulfonamides .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Melting Point (°C) Yield (%) Key Functional Groups Reactivity Notes
Thiadiazole derivative (2) 160–220 65–89 Thiadiazole, 4-nitrophenyl Base-stable, photoresistant
4-Nitrophenyl boronic acid N/A N/A Boronic acid, nitro Rapid H₂O₂ oxidation
Ethyl 4-(tosyloxy)benzoate N/A >80 Benzoate ester, tosyl Hydrolyzes in basic media
4-Sulfamylbenzoate (target) Inferred Inferred Sulfamyl, nitro Likely pH-sensitive

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